molecular formula C20H26ClN3O2 B276649 N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine

Cat. No. B276649
M. Wt: 375.9 g/mol
InChI Key: PLBIOBMSMZOIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine, also known as JNJ-7925476, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is primarily expressed in the central nervous system and plays a key role in the regulation of wakefulness and arousal. JNJ-7925476 is a promising tool compound for studying the role of orexin-1 receptor in various physiological and pathological conditions.

Mechanism of Action

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A and orexin-B to the receptor. Orexin-A and orexin-B are neuropeptides that are synthesized in the lateral hypothalamus and play a key role in the regulation of wakefulness and arousal. By blocking the binding of orexin-A and orexin-B to the orexin-1 receptor, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine reduces the activity of orexin neurons and promotes sleep.
Biochemical and physiological effects:
N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been shown to have a number of biochemical and physiological effects in various animal models. In rats, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been shown to increase the amount of non-REM sleep and decrease wakefulness and REM sleep. N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has also been shown to reduce food intake and body weight in rats and mice. In addition, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been shown to reduce anxiety-like behavior in mice and rats.

Advantages and Limitations for Lab Experiments

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has several advantages as a research tool for studying the role of orexin-1 receptor. It is a highly selective antagonist of the receptor, which means it does not interact with other receptors or neurotransmitters. It has also been shown to have good pharmacokinetic properties in rats and mice, and its effects are reversible and dose-dependent. However, there are some limitations to the use of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine in lab experiments. It is not soluble in water, which makes it difficult to administer to animals. In addition, its effects on other physiological processes, such as cardiovascular function, have not been fully characterized.

Future Directions

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has opened up new avenues for research into the role of orexin-1 receptor in various physiological and pathological conditions. Some possible future directions for research include:
1. Investigating the role of orexin-1 receptor in addiction and reward processing using N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine and other orexin receptor antagonists.
2. Studying the effects of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine on sleep and wakefulness in humans using clinical trials.
3. Investigating the role of orexin-1 receptor in stress and anxiety using N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine and other orexin receptor antagonists.
4. Developing new orexin receptor antagonists with improved pharmacokinetic properties and selectivity.
5. Studying the effects of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine on other physiological processes, such as cardiovascular function and metabolism.
In conclusion, N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine is a selective antagonist of the orexin-1 receptor that has been widely used as a research tool to study the role of orexin-1 receptor in various physiological and pathological conditions. It has several advantages as a research tool, including its selectivity and reversible effects, but also has some limitations, such as its solubility and potential effects on other physiological processes. Future research using N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine and other orexin receptor antagonists has the potential to shed new light on the role of orexin-1 receptor in various processes and may lead to the development of new therapeutic agents.

Synthesis Methods

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine was first synthesized by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. The synthesis of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine involves a series of chemical reactions, including the coupling of 3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl chloride with N-(4-piperidinylmethyl)amine, followed by purification and isolation of the desired product. The synthesis of N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been described in detail in a patent application filed by Janssen Pharmaceutica.

Scientific Research Applications

N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been widely used as a research tool to study the role of orexin-1 receptor in various physiological and pathological conditions. Orexin-1 receptor has been implicated in the regulation of sleep-wake cycle, feeding behavior, addiction, anxiety, and stress. N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has been used to investigate the role of orexin-1 receptor in these processes using various animal models and behavioral assays. N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine has also been used to study the pharmacokinetics and pharmacodynamics of orexin-1 receptor antagonists in preclinical and clinical settings.

properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

N-[[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C20H26ClN3O2/c1-25-19-10-17(13-24-11-15-4-7-22-8-5-15)9-18(21)20(19)26-14-16-3-2-6-23-12-16/h2-3,6,9-10,12,15,22,24H,4-5,7-8,11,13-14H2,1H3

InChI Key

PLBIOBMSMZOIPW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC3=CN=CC=C3

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2CCNCC2)Cl)OCC3=CN=CC=C3

Origin of Product

United States

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